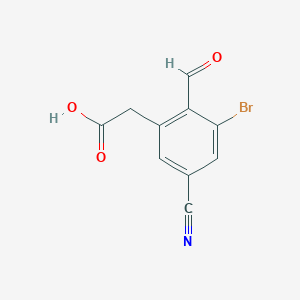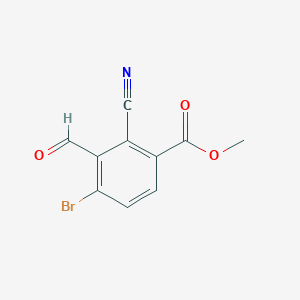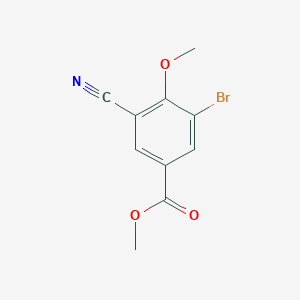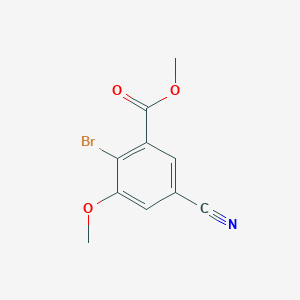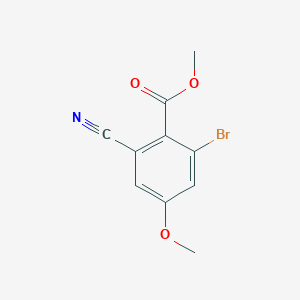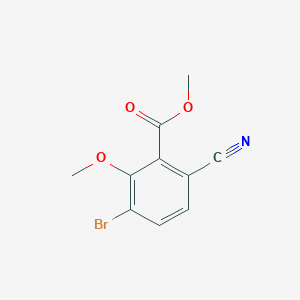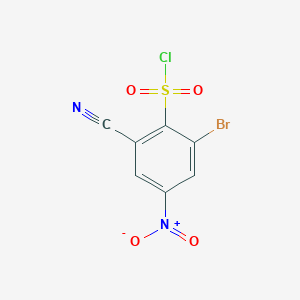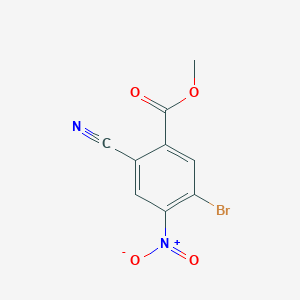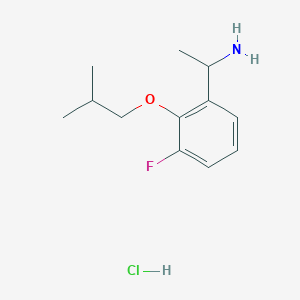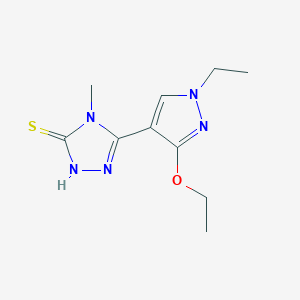
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
説明
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (5-EEMPT) is a novel thiol-containing triazole compound that has recently been studied for its potential applications in the field of scientific research. 5-EEMPT is a small molecule that can be easily synthesized from readily available starting materials, making it a cost-effective and accessible option for researchers. This compound has been studied for its ability to interact with proteins and other biomolecules, as well as its potential as an inhibitor of certain enzymes and pathways.
科学的研究の応用
Synthesis and Characterization
- Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety, including the mentioned compound, have been synthesized and characterized using various techniques like IR, NMR, and mass spectrometry, revealing their potential for diverse applications (Karrouchi et al., 2016).
- Another study reported the synthesis, spectroscopic characterization, and reactive properties of Schiff bases containing 1,2,4-triazole and pyrazole rings. These compounds displayed significant antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019).
Biological and Pharmacological Potential
- The combination of pyrazole and 1,2,4-triazole derivatives plays a strategic role in medicine and pharmacy, attributed to their significant pharmacological potential and chemical modification possibilities. This combination increases the likelihood of interaction with various biological targets, offering a promising avenue for creating new substances (Fedotov et al., 2022).
Antioxidant Properties
- Certain derivatives, including the 1,2,4-triazole moiety, have been found to show moderate antiradical activity, indicating their potential as antioxidants (Gotsulya, 2020).
Antimicrobial Activities
- Some derivatives of 1,2,4-triazoles have exhibited significant antimicrobial activity, highlighting their potential in combating bacterial and fungal infections (Isloor et al., 2009).
- The antibacterial, anti-inflammatory, and antioxidant activities of certain Schiff bases containing 1,2,4-triazole have been studied, further underscoring the compound's therapeutic potential (Kate et al., 2018).
Corrosion Inhibition
- Benzimidazole derivatives, including the 1,2,4-triazole moiety, have been investigated for their corrosion inhibition performance in industrial applications, demonstrating the compound's utility beyond biological activities (Yadav et al., 2013).
Molecular Docking Studies
- Molecular docking studies of various derivatives have been conducted to understand their biological potential and interaction with enzyme structures, providing insights into their potential therapeutic applications (Fedotov & Hotsulia, 2021).
特性
IUPAC Name |
3-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5OS/c1-4-15-6-7(9(13-15)16-5-2)8-11-12-10(17)14(8)3/h6H,4-5H2,1-3H3,(H,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDVOZGKWHWLGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



